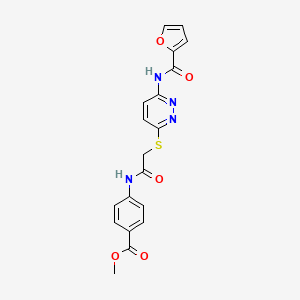

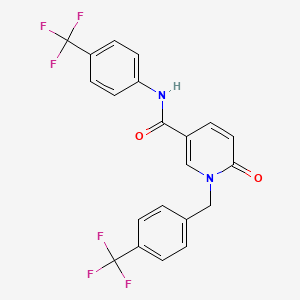

Methyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate, also known as Methyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Methyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate is involved in the synthesis of various novel compounds and plays a crucial role in the development of heterocyclic chemistry. The compound is part of a broader category of chemicals that serve as building blocks for creating fused pyridazinone skeletons, as well as urethane and aminopyridazinone derivatives through reactions involving intramolecular cyclization, hydrolysis, and isocyanate reactions (Gani Koza et al., 2013). These processes underline the compound's versatility in synthesizing a wide array of heterocyclic systems, which are essential in medicinal chemistry and material science.

Pharmaceutical and Biological Applications

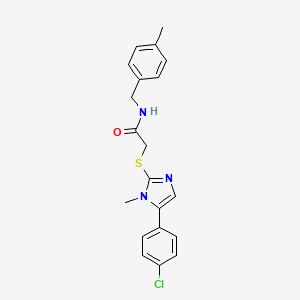

The compound's derivatives have shown significant promise as antiprotozoal agents. In particular, dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines synthesized from similar compounds exhibit strong DNA affinities and potent in vitro activities against T. b. rhodesiense and P. falciparum, highlighting their potential in treating protozoal infections (M. Ismail et al., 2004). These findings are crucial for developing new therapeutic agents for diseases like sleeping sickness and malaria.

Heterocyclic Compound Synthesis

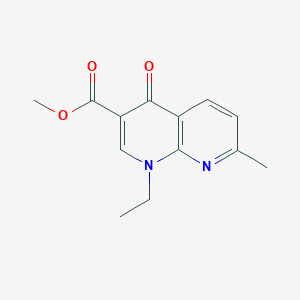

The research surrounding this compound extends into the synthesis of novel heterocyclic structures, showcasing the compound's role in the innovative development of molecules with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. For instance, its use in synthesizing fluorescent benzo, thieno, and furo [c]-fused methyl 7-aryl-6H-pyrrolo[3,4-c]pyridazine-5-carboxylates indicates its importance in creating compounds with unique electronic and optical properties (E. Galenko et al., 2016).

Mécanisme D'action

The mechanism of action for “Methyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate” is not specified in the available resources. As a pyridazine-based compound, it may exhibit a range of biological activities , but the specific interactions and pathways involved would need to be determined through further study.

Orientations Futures

The future directions for research on “Methyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate” could include detailed studies on its synthesis, structural characterization, reactivity, mechanism of action, and safety profile. Given its classification as a pyridazine-based compound , it may also be of interest to explore its potential pharmacological activities.

Propriétés

IUPAC Name |

methyl 4-[[2-[6-(furan-2-carbonylamino)pyridazin-3-yl]sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O5S/c1-27-19(26)12-4-6-13(7-5-12)20-16(24)11-29-17-9-8-15(22-23-17)21-18(25)14-3-2-10-28-14/h2-10H,11H2,1H3,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYSEWRWTQVXKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2579299.png)

![2-[6-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2579301.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-methoxybenzamide](/img/structure/B2579302.png)

![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride](/img/structure/B2579303.png)

![2-(phenylsulfonyl)-N'-{[2-(trifluoromethyl)benzoyl]oxy}ethanimidamide](/img/structure/B2579307.png)

![(2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2579316.png)

![N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2579317.png)